molecular formula C11H12OS B13585273 2-(Benzo[b]thiophen-2-yl)propan-2-ol

2-(Benzo[b]thiophen-2-yl)propan-2-ol

Cat. No.: B13585273
M. Wt: 192.28 g/mol
InChI Key: OCZXFLXFYVFRGR-UHFFFAOYSA-N
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Description

Evolution of Benzo[b]thiophene Scaffolds in Modern Organic Synthesis and Chemical Research

The benzo[b]thiophene moiety is recognized as a "privileged structure" in medicinal chemistry and drug discovery. researchgate.netnih.gov This status is attributed to its presence in a wide array of molecules exhibiting diverse and potent biological activities. nih.gov The electron-rich nature of the sulfur atom within the thiophene (B33073) ring enhances the scaffold's ability to bind with various enzymes and receptors, often through interactions like hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netresearchgate.net

Historically, research into benzo[b]thiophenes has led to the discovery of compounds with a broad spectrum of pharmacological applications, including:

Antimicrobial nih.govdntb.gov.ua

Anticancer nih.govsemanticscholar.org

Anti-inflammatory nih.gov

Antioxidant nih.govresearchgate.net

Antitubercular nih.gov

Antidiabetic nih.gov

Beyond medicine, benzo[b]thiophene derivatives have found extensive use in materials science. dntb.gov.uaresearchgate.net Their inherent aromaticity and semiconducting properties have made them valuable components in the design of organic photoelectric materials and organic field-effect transistors (OFETs). dntb.gov.uaresearchgate.netmdpi.com The evolution of synthetic methodologies, from classical cyclization reactions to modern transition metal-catalyzed cross-coupling, has significantly broadened the accessibility and structural diversity of these compounds, fueling their continuous investigation. researchgate.netresearchgate.net

Structural Context and Research Importance of the 2-Substituted Propan-2-ol Moiety within Benzo[b]thiophene Architectures

The compound 2-(Benzo[b]thiophen-2-yl)propan-2-ol features a propan-2-ol group attached to the 2-position of the benzo[b]thiophene core. This specific substitution pattern creates a tertiary alcohol, a structural feature with distinct chemical implications. vulcanchem.com The core benzo[b]thiophene system is a planar, aromatic structure, while the propan-2-ol moiety introduces a sterically hindered hydroxyl group. vulcanchem.com This steric hindrance, caused by the two adjacent methyl groups, is thought to influence the molecule's reactivity and intermolecular interactions by potentially reducing the hydrogen-bonding capacity of the hydroxyl group compared to primary or secondary alcohols. vulcanchem.com This modulation of non-covalent interactions can, in turn, affect properties like solubility and crystal packing.

While extensive research on 2-(Benzo[b]thiophen-2-yl)propan-2-ol itself is not widely published, the importance of its structural components can be inferred from related research. Tertiary alcohols such as 2-phenyl-2-propanol (B165765) and 2-(2-benzylphenyl)propan-2-ol are utilized as intermediates in various organic syntheses, including for pharmaceuticals. researchgate.netwikipedia.org The synthesis of other complex benzo[b]thiophene derivatives, such as those evaluated for affinity at serotonin (B10506) receptors, has involved alcohol intermediates on a propyl chain linked to the heterocyclic core. nih.gov This suggests that 2-(Benzo[b]thiophen-2-yl)propan-2-ol holds potential as a valuable synthetic intermediate for accessing more complex molecules with tailored biological or material properties.

Table 1: Physicochemical Properties of 2-(Benzo[b]thiophen-2-yl)propan-2-ol

PropertyValue
CAS Number 135345-58-3
Molecular Formula C₁₁H₁₂OS
Molecular Weight 192.28 g/mol
Structure A benzo[b]thiophene ring linked at the 2-position to the central carbon of a propan-2-ol group.
Key Features Contains a planar aromatic system and a sterically hindered tertiary alcohol. vulcanchem.com
Hydrogen Bond Donors 1 (hydroxyl group) vulcanchem.com

Overview of Advanced Research Trajectories for Benzo[b]thiophene-Containing Chemical Compounds

Current and future research involving the benzo[b]thiophene scaffold is directed toward several advanced trajectories, primarily in the fields of medicinal chemistry and materials science.

In medicinal chemistry, a major focus is on overcoming antimicrobial resistance. nih.gov Researchers are designing novel benzo[b]thiophene acylhydrazones, for example, to act as potent antibacterial agents against multidrug-resistant strains of Staphylococcus aureus. nih.gov Another prominent area is neuropharmacology, where benzo[b]thiophene derivatives are being synthesized and evaluated as selective ligands for specific neurotransmitter receptors, such as the 5-HT1A serotonin receptor, with the goal of developing new treatments for depression and anxiety. nih.gov Furthermore, the scaffold continues to be explored for the development of new anticancer agents and cholinesterase inhibitors for potential use in treating neurodegenerative diseases like Alzheimer's. semanticscholar.orgnih.gov

In the realm of materials science, the focus is on harnessing the electronic properties of the benzo[b]thiophene core. mdpi.com Advanced research involves synthesizing new, solution-processable benzo[b]thieno[2,3-d]thiophene derivatives for use as organic semiconductors. mdpi.com These materials are critical for fabricating next-generation electronic devices, including flexible displays and sensors, through cost-effective methods like solution shearing. mdpi.com The ability to fine-tune the electronic properties of these materials by modifying the substituents on the benzo[b]thiophene ring is a key driver of this research trajectory.

Properties

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)propan-2-ol

InChI

InChI=1S/C11H12OS/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3

InChI Key

OCZXFLXFYVFRGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2S1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Benzo B Thiophen 2 Yl Propan 2 Ol and Its Key Intermediates

Electrophilic Cyclization Strategies for Benzo[b]thiophene Core Formation

A primary and effective route to the benzo[b]thiophene core involves the electrophilic cyclization of o-alkynyl thioanisole (B89551) precursors. This substrate contains both the nucleophilic sulfur atom and the electrophilic alkyne group in proximity, poised for intramolecular ring closure upon activation by an electrophile.

Iodocyclization and Halogen-Mediated Cyclization Protocols

Halogen-mediated cyclizations are a well-established method for constructing the benzo[b]thiophene ring. These reactions typically proceed through the formation of a cyclic halonium intermediate from an o-(1-alkynyl)thioanisole derivative. The subsequent intramolecular attack by the sulfur atom, followed by demethylation, yields the 3-halobenzo[b]thiophene product.

A range of electrophilic halogenating agents have been successfully employed, including iodine (I₂), bromine (Br₂), N-Bromosuccinimide (NBS), and Iodine monochloride (ICl). mdpi.comnih.govcoreyorganics.com For example, the reaction of various o-(1-alkynyl)thioanisole derivatives with I₂ or Br₂ provides excellent yields of the corresponding 2,3-disubstituted benzo[b]thiophenes. mdpi.com This method is tolerant of a wide variety of functional groups on the alkyne substituent, including aryl, vinyl, and alkyl groups. mdpi.com

The general mechanism for iodocyclization involves the activation of the alkyne by iodine, leading to an iodonium (B1229267) intermediate. The sulfur atom then attacks in an anti-fashion, and a subsequent loss of a methyl group (often facilitated by the iodide anion) yields the final 3-iodobenzo[b]thiophene (B1338381) product. organic-chemistry.org

Table 1: Examples of Halogen-Mediated Electrophilic Cyclization

Precursor SubstrateElectrophileSolventYield (%)Reference
o-(Phenylethynyl)thioanisoleI₂CH₂Cl₂98 mdpi.com
o-(Phenylethynyl)thioanisoleBr₂CH₂Cl₂95 mdpi.com
o-((Trimethylsilyl)ethynyl)thioanisoleNBSCH₂Cl₂97 mdpi.com
o-(Hex-1-yn-1-yl)thioanisoleIClCH₂Cl₂96 coreyorganics.com

Development of Environmentally Benign Cyclization Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly cyclization protocols. A notable advancement is the use of simple sodium halides (NaCl, NaBr, NaI) as the halogen source in copper(II)-catalyzed reactions. This approach avoids the use of elemental halogens like I₂ and Br₂, which are more hazardous. These reactions can be run in greener solvents like ethanol, further enhancing their sustainability profile. acs.org

Another green strategy involves the in-situ generation of iodine from the reaction of iron(III) chloride with sodium iodide in ethanol. acs.org This method circumvents the direct handling of molecular iodine. Furthermore, transition-metal-free methods have been developed, such as the reaction of o-halovinylbenzenes with potassium sulfide (B99878) (K₂S), which proceeds via a direct SNAr-type reaction, cyclization, and dehydrogenation process to form the benzo[b]thiophene ring. Photocatalytic and electrochemical methods also represent emerging green alternatives, utilizing light or electricity to drive the cyclization under mild, catalyst-free conditions.

Catalytic Approaches in the Construction of Benzo[b]thiophene-2-ylpropan-2-ol and Precursors

Catalytic methods, particularly those employing transition metals like palladium and copper, are powerful tools for synthesizing both the benzo[b]thiophene core and its functionalized derivatives, including key precursors to 2-(benzo[b]thiophen-2-yl)propan-2-ol.

Palladium-Catalyzed Coupling Reactions in Benzothiophene (B83047) Synthesis

Palladium catalysis is instrumental in the synthesis of the o-(1-alkynyl)thioanisole intermediates required for electrophilic cyclization. The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide, is a highly efficient method for this purpose. mdpi.com For instance, commercially available o-iodothioanisole can be coupled with various terminal acetylenes in the presence of a palladium catalyst to generate the cyclization precursors in excellent yields. mdpi.com

More advanced palladium-catalyzed methods build the ring in a single pot. One such strategy involves the Sonogashira coupling of a 2-halothiophenol with a terminal alkyne, where the initial coupling product undergoes a subsequent palladium-catalyzed intramolecular addition to the triple bond, forming the benzo[b]thiophene ring directly. This tandem reaction offers increased efficiency by reducing the number of separate operational steps. Other palladium-catalyzed routes include intramolecular C-H functionalization and oxidative olefination, which allow for the direct formation of C-S or C-C bonds to construct or functionalize the heterocyclic core.

Copper-Mediated Reaction Pathways

Copper catalysts offer a more economical alternative to palladium for the synthesis of benzo[b]thiophenes. Copper-catalyzed Ullmann-type C-S bond coupling reactions are effective for forming the key aryl-sulfur bond. An efficient one-pot synthesis involves the intramolecular copper-catalyzed C–S arylation of in situ generated enethiolate salts, which provides a tandem route to multisubstituted benzo[b]thiophenes.

Copper catalysis is also crucial for synthesizing 2-acylbenzo[b]thiophenes, which are direct precursors to the target molecule, 2-(benzo[b]thiophen-2-yl)propan-2-ol. An efficient protocol uses Cu(OAc)₂ to catalyze the reaction of 2-iodochalcones with potassium ethyl xanthate, which serves as the sulfur source. The reaction proceeds through an in situ sulfur incorporation followed by a copper-catalyzed cyclization to yield the 2-acylbenzothiophene. The resulting 2-acetylbenzo[b]thiophene can then be readily converted to 2-(benzo[b]thiophen-2-yl)propan-2-ol via a Grignard reaction with methylmagnesium bromide.

Table 2: Comparison of Catalytic Methods for Benzothiophene Synthesis

Catalyst SystemReaction TypeKey PrecursorsAdvantageReference
Pd(PPh₃)₂Cl₂/CuISonogashira Coupling/Cyclizationo-Iodothioanisole, Terminal AlkyneHigh yields, broad substrate scope mdpi.com
Pd(OAc)₂Intramolecular C-H FunctionalizationEnethiolate saltsDirect C-S bond formation
CuI/L-prolineIntramolecular C-S ArylationIn situ generated enethiolatesEconomical catalyst, one-pot synthesis
Cu(OAc)₂α-C-H Functionalization/Cyclization2-Iodochalcones, XanthateDirect synthesis of 2-acyl precursors

Sustainable Chemistry Considerations in Synthetic Protocols

The principles of sustainable chemistry, or green chemistry, are increasingly important in designing synthetic routes. Key considerations include atom economy, solvent choice, and catalyst efficiency.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Addition and cyclization reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. For instance, the electrophilic cyclization of o-alkynyl thioanisoles is highly atom-economical as most atoms of the precursor are retained in the product, with the only loss being a small methyl group. In contrast, multi-step syntheses involving protecting groups or leaving groups, such as in some Wittig reactions, can have lower atom economy.

Solvent and Reagent Choice: The use of hazardous organic solvents and toxic reagents is a major source of chemical waste. The development of synthetic protocols that operate in environmentally benign solvents like water or ethanol, or even under solvent-free conditions, is a key goal. acs.org The use of recyclable deep eutectic solvents (DES) has also been demonstrated for iodocyclization reactions, offering a more sustainable alternative to volatile organic compounds (VOCs). organic-chemistry.org Replacing hazardous reagents like elemental halogens with safer alternatives like sodium halides or employing photocatalytic methods reduces the environmental impact of the synthesis.

Catalysis: Catalytic reactions are preferable to stoichiometric ones as they reduce waste by using small amounts of a substance to perform many transformations. While palladium is a highly effective catalyst, its cost and toxicity are concerns. Developing more efficient palladium catalysts that can be used at very low loadings, or replacing them with catalysts based on more abundant and less toxic metals like copper or iron, contributes to a more sustainable process. acs.org

By integrating these advanced synthetic methodologies and prioritizing sustainability, chemists can devise efficient, cost-effective, and environmentally responsible pathways to complex molecules like 2-(benzo[b]thiophen-2-yl)propan-2-ol.

Application of Deep Eutectic Solvents (DES) in Benzo[b]thiophene Synthesis

Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to traditional volatile organic solvents in chemical synthesis. A DES is a mixture of two or more compounds, which, at a particular molar ratio, form a eutectic with a melting point lower than that of the individual components. They are typically composed of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). While the application of DES in the direct synthesis of the benzo[b]thiophene ring is a developing area, their use in related processes highlights their potential.

Currently, the primary application of DES in the context of benzothiophenes is in extractive desulfurization processes from fuel oils. nih.gov Systems such as choline (B1196258) chloride/p-toluenesulfonic acid have been shown to be highly effective at removing sulfur-containing heterocyclic compounds like benzothiophene (BT) and dibenzothiophene (B1670422) (DBT) from fuels. nih.gov In some setups, DES are loaded onto solid supports like carbon nanotubes to create composite materials that combine the extractive properties of the DES with the high surface area of the support, achieving desulfurization rates as high as 95.8%. nih.gov

Although direct synthesis applications for the benzo[b]thiophene core are not yet widely reported, the principles demonstrated in other areas of green chemistry are promising. For instance, a choline chloride–urea based DES has been successfully used as both a solvent and catalyst for the synthesis of thioamides from aldehydes/ketones, secondary amines, and elemental sulfur. researchgate.net This type of one-pot reaction in a biodegradable and recyclable solvent system demonstrates the potential for DES to be applied to multicomponent reactions for building heterocyclic scaffolds like benzo[b]thiophene, offering a more sustainable synthetic route. researchgate.net

Table 1: Examples of Deep Eutectic Solvents and Their Applications

Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Molar Ratio (HBA:HBD) Application Reference
Choline Chloride (ChCl) p-Toluenesulfonic acid (p-TsOH) 1:2 Extractive Desulfurization nih.gov
Choline Chloride (ChCl) Urea 1:2 Thioamide Synthesis researchgate.net

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been effectively applied to the synthesis of various benzo[b]thiophene derivatives and their intermediates.

The construction of the benzo[b]thiophene scaffold itself can be significantly expedited. For example, the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate under microwave irradiation at 130 °C proceeds in high yields (58–96%) within a short timeframe. Similarly, microwave heating can reduce the reaction time for saponification of a benzothiophene ester from hours to just three minutes at 100 °C.

A key intermediate for synthesizing 2-substituted benzo[b]thiophenes, including the propanol (B110389), propanone, and propenone analogues, is the corresponding 2-acetylbenzo[b]thiophene. The synthesis of this intermediate can also be accelerated using microwave irradiation, shortening reaction times from 17 hours to just 15 minutes.

Furthermore, microwave energy is particularly effective for Michael additions, a crucial step in elaborating the side chain at the C-2 position. The synthesis of 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives is achieved by the microwave-assisted Michael addition of arylpiperazines to 1-(benzo[b]thiophen-2-yl)prop-2-en-1-ones. This solvent-free approach provides the desired propanone adducts in good yields, demonstrating the efficiency and environmental benefits of MAOS.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Benzothiophene Derivative

Reaction Conventional Method (Time) Microwave Method (Time) Reference
2-acetylbenzothiophene synthesis 17 hours 15 minutes ---
Saponification of benzothiophene ester > 2 hours 3 minutes ---

Oxidation and Reduction Pathways Interconverting Benzo[b]thiophene-Propanol, Propanone, and Propenone Analogues

The interconversion between alcohol, ketone, and enone functionalities on the C-2 side chain of the benzo[b]thiophene core is fundamental for the synthesis of a diverse range of derivatives. These transformations are typically achieved through standard oxidation and reduction protocols.

The pathway often begins with the synthesis of a chalcone-like precursor, (E)-1-(benzo[b]thiophen-2-yl)prop-2-en-1-one. This propenone is a versatile intermediate that can be converted to the corresponding propanone via a Michael addition reaction.

The reduction of the ketone (propanone) to an alcohol (propanol) is a common and critical step. For instance, 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one derivatives can be readily reduced to their corresponding propan-1-ol analogues using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). This transformation is typically high-yielding and provides access to the alcohol derivatives.

Conversely, the oxidation of a secondary alcohol to a ketone is a well-established transformation. A wide array of oxidizing agents can be employed, including chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or milder, more modern reagents like Dess-Martin periodinane. libretexts.orgwikipedia.org Eco-friendly methods using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as a catalyst in the presence of a co-oxidant under ball-milling conditions have also been developed for the efficient and selective oxidation of secondary alcohols to ketones with no over-oxidation. nih.gov While 2-(benzo[b]thiophen-2-yl)propan-2-ol is a tertiary alcohol and thus resistant to direct oxidation without C-C bond cleavage, a related secondary alcohol, such as 1-(benzo[b]thiophen-2-yl)propan-1-ol, could be oxidized to 1-(benzo[b]thiophen-2-yl)propan-1-one (B8528829) using these methods. libretexts.org

This synthetic relationship is summarized below:

(E)-1-(Benzo[b]thiophen-2-yl)prop-2-en-1-one → (via Michael Addition) → 1-(Benzo[b]thiophen-2-yl)propan-1-one

1-(Benzo[b]thiophen-2-yl)propan-1-one → (via Reduction, e.g., NaBH₄) → 1-(Benzo[b]thiophen-2-yl)propan-1-ol

1-(Benzo[b]thiophen-2-yl)propan-1-ol → (via Oxidation, e.g., PCC, TEMPO) → 1-(Benzo[b]thiophen-2-yl)propan-1-one

Stereoselective Synthetic Approaches Towards Enantiomeric Benzo[b]thiophen-2-ylpropan-2-ol Derivatives

While 2-(benzo[b]thiophen-2-yl)propan-2-ol itself is an achiral molecule, the development of stereoselective methods is crucial for the synthesis of chiral derivatives, such as tertiary alcohols where the two alkyl groups attached to the carbinol carbon are different (e.g., 2-(benzo[b]thiophen-2-yl)butan-2-ol). The catalytic asymmetric addition of carbon nucleophiles to ketones is one of the most direct and powerful strategies for accessing such chiral tertiary alcohols. msu.edu

Significant progress has been made in the enantioselective synthesis of α-aryl ketones, which are direct precursors to chiral tertiary alcohols. One notable method is a highly enantioselective cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols. This reaction proceeds through a 1,2-aryl migration, and it has been demonstrated to be effective for heteroaromatic rings, including benzothiophene. The process allows for the synthesis of enantioenriched α-benzothiophenyl ketones with excellent enantioselectivities (up to 99:1 er). These chiral ketones can then be subjected to Grignard reactions to install a second, different alkyl group, yielding the desired chiral tertiary alcohol.

Another general approach involves the direct enantioselective 1,2-addition of organometallic reagents to prochiral ketones, such as 1-(benzo[b]thiophen-2-yl)ethanone. Various catalytic systems, often employing chiral ligands with metals like zinc, titanium, or rhodium, can facilitate the addition of alkyl, aryl, or vinyl groups to the carbonyl carbon with high enantiofacial discrimination. msu.edu These methods provide a modular and efficient route to a wide range of optically active tertiary alcohols bearing the benzo[b]thiophene moiety, which are valuable building blocks in medicinal chemistry. researchgate.netnih.gov

Table 3: Compounds Mentioned in the Article

Compound Name
2-(Benzo[b]thiophen-2-yl)propan-2-ol
1-(Benzo[b]thiophen-2-yl)propan-1-one
(E)-1-(Benzo[b]thiophen-2-yl)prop-2-en-1-one
2-(Benzo[b]thiophen-2-yl)butan-2-ol
3-Aminobenzo[b]thiophene
2-Halobenzonitrile
Methyl thioglycolate
2-Acetylbenzo[b]thiophene
1-(Benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-propan-1-one
1-(Benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-propan-1-ol
1-(Benzo[b]thiophen-2-yl)ethanone
Sodium borohydride
Methanol
Chromic acid
Pyridinium chlorochromate (PCC)
Dess-Martin periodinane
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)
Choline chloride
p-Toluenesulfonic acid
Urea
Tetraethylammonium chloride
Sulfosalicylic acid
Benzothiophene
Dibenzothiophene

Chemical Transformations and Derivatization Strategies of 2 Benzo B Thiophen 2 Yl Propan 2 Ol

Functionalization of the Benzo[b]thiophene Ring System

The benzo[b]thiophene core is an electron-rich aromatic system, making it susceptible to various functionalization reactions, including electrophilic substitution and modern cross-coupling reactions.

Direct C–H activation has become a powerful strategy for the arylation of heteroarenes like benzo[b]thiophene, avoiding the need for pre-functionalization. nih.gov A significant challenge in this area is controlling the regioselectivity, as arylation can occur at multiple positions. acs.org

The reactivity of the benzo[b]thiophene ring favors substitution at the C2 (α) and C3 (β) positions of the thiophene (B33073) moiety. doi.org Research has led to the development of catalytic systems that can selectively target either position.

C3 (β)-Arylation : Palladium catalysts in combination with specific ligands and additives have been shown to facilitate the direct arylation of benzo[b]thiophenes at the C3 position. For instance, a system using a palladium catalyst with aryl iodides as coupling partners can achieve high regioselectivity for β-arylation even at room temperature. nih.govacs.org These mild conditions are compatible with a wide range of functional groups, including free alcohols. acs.org

C2 (α)-Arylation : Alternatively, C2-selective arylation can be achieved. Some protocols employ palladium catalysis with arylboronic acids. nih.govacs.org A notable development is the use of a Ag(I)-mediated C–H activation process at low palladium concentrations, which enables near-room-temperature α-arylation with excellent regioselectivity. acs.org

The choice of catalyst, ligand, solvent, and temperature can influence the kinetic and thermodynamic pathways, thereby controlling the site of arylation.

PositionCatalyst SystemCoupling PartnerKey Features
C3 (β) Pd(OAc)₂ / Ag₂CO₃Aryl IodidesRoom temperature, high regioselectivity. nih.govacs.org
C2 (α) Pd(OAc)₂ / Cu(OAc)₂Arylboronic AcidsOxidative cross-coupling, high C2 selectivity. nih.govacs.org
C2 (α) Pd₂(dba)₃·CHCl₃ / Ag₂OAryl IodidesNear-room temperature, Ag(I)-mediated C-H activation. acs.org

The benzo[b]thiophene ring can be functionalized with various heteroatoms through electrophilic substitution reactions. The inherent reactivity of the ring system dictates the position of substitution. Based on studies of nitration, the general order of positional reactivity for electrophilic attack is 3 > 2 > 6 > 5 > 4 > 7. doi.org

Halogenation: Halogens can be introduced onto the benzo[b]thiophene core, providing a handle for further cross-coupling reactions.

Direct bromination or chlorination under acidic conditions typically yields the 3-halobenzothiophene as the major product. doi.org

Specific synthetic routes have been developed to produce halogenated precursors. For example, 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol and its bromo analogue have been synthesized in excellent yields through an electrophilic cyclization of a substituted 2-alkynyl thioanisole (B89551) using sodium halides and copper(II) sulfate. nih.gov

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, primarily at the C3 position, following the established reactivity pattern.

Synthesis of Heterocyclic Derivatives: The benzo[b]thiophene scaffold can be elaborated by constructing other heterocyclic rings. For instance, starting from derivatives like 3-chlorobenzo[b]thiophene-2-carboxyl chloride, a variety of molecules containing thiadiazole, oxadiazole, and pyrazole (B372694) rings have been synthesized. researchgate.net Similarly, benzo[b]thiophene-2-carboxylic hydrazide can be reacted with aldehydes to form acylhydrazone derivatives, which are of interest for their biological activities. nih.gov

Formation of Complex Molecular Architectures Utilizing 2-(Benzo[b]thiophen-2-yl)propan-2-ol Precursors

The 2-(Benzo[b]thiophen-2-yl)propan-2-ol scaffold and its close derivatives are valuable building blocks for constructing larger, more complex molecules with significant biological and material properties. The benzothiophene (B83047) motif is a recognized pharmacophore found in numerous therapeutic agents. rsc.org

For example, derivatives of 1-(benzo[b]thiophen-2-yl)propan-1-one (B8528829), which are structurally related to 2-(Benzo[b]thiophen-2-yl)propan-2-ol, have been used to synthesize novel compounds with high affinity for 5-HT₁A serotonin (B10506) receptors, which are targets for antidepressant and anxiolytic drugs. nih.gov In these syntheses, the propanone chain is used as a linker to attach an arylpiperazine moiety, a key pharmacophore for 5-HT₁A activity. nih.gov

Furthermore, the versatility of the benzothiophene core is demonstrated in the synthesis of precursors for widely used drugs. Palladium-catalyzed C-H functionalization strategies have been applied to create complex substituted benzothiophenes that serve as key intermediates in the synthesis of the osteoporosis drug raloxifene (B1678788) and certain tubulin polymerization inhibitors used in cancer therapy. nih.gov

The benzo[b]thiophene-2-yl moiety has also been incorporated into more complex heterocyclic systems like 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles, which have been investigated as a new class of broad-spectrum antifungal agents. nih.gov These examples highlight the role of the 2-substituted benzo[b]thiophene unit as a foundational element for the rational design of complex and functionally diverse molecules.

Michael Addition Reactions with Benzo[b]thiophene-Derived Propenones

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. researchgate.netmendeley.com Benzo[b]thiophene-derived propenones, also known as benzothienyl chalcones, serve as valuable substrates in these reactions, enabling the synthesis of a variety of functionalized derivatives.

Aza-Michael additions, in particular, have been effectively utilized to synthesize novel benzothiophene derivatives. Research has demonstrated that aliphatic and aromatic amines can act as Michael donors, reacting with compounds like 1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-2-propen-1-one. researchgate.net These reactions, often facilitated by solvent-free microwave conditions, lead to the formation of β-aminoketones and other azaheterocyclic compounds with good yields. researchgate.net This synthetic strategy has been successfully employed to connect functionalized arylpiperazines to benzo[b]thiophen-2-yl-propenones, yielding a series of Michael adducts. researchgate.net For instance, the reaction of substituted benzo[b]thiophen-2-yl propenones with benzo[b]thiophene piperazine (B1678402) derivatives under microwave irradiation has produced 2-benzothiophenealkylpiperazine derivatives. researchgate.net

The synthetic utility of Michael additions extends to other nucleophiles as well. Thia-Michael additions using reagents like 4-chlorothiophenol (B41493) have been reported for thiophene-containing chalcone (B49325) analogues, yielding 1,3-disubstituted propanones. researchgate.net The general reactivity of chalcones and their heteroanalogues in Michael additions allows for the introduction of various functional groups, making them versatile intermediates for synthesizing diverse organic compounds. researchgate.net

Table 1: Examples of Michael Addition Reactions with Benzothiophene Propenones

Propenone Substrate Nucleophile (Michael Donor) Reaction Conditions Product Type Reference
1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-2-propen-1-one Aliphatic/Aromatic Amines Solvent-free, Microwave β-Aminoketones researchgate.net
Substituted benzo[b]thiophen-2-yl propenones Benzo[b]thiophene piperazine derivatives Solvent-free, Microwave 2-Benzothiophenealkylpiperazine derivatives researchgate.net
Thiophene-containing chalcone analogues 4-Chlorothiophenol Base-catalyzed 3-(Aryl)-3-(4-chlorophenylmercapto)-1-(2-thienyl)-1-propanones researchgate.net

Synthesis of Imine and Schiff Base Derivatives from Benzo[b]thiophene Aldehydes

The condensation of primary amines with carbonyl compounds, such as aldehydes, to form imines or Schiff bases (azomethines) is a classic and robust chemical transformation. ekb.eg When applied to benzo[b]thiophene aldehydes, this reaction provides a straightforward route to a wide array of derivatives with potential applications in medicinal chemistry.

The synthesis of bis(benzo[b]thiophene-2-yl) alkyl methanimine (B1209239) derivatives has been accomplished by reacting benzo[b]thiophene-2-carbaldehyde with various diamines. researchgate.net Similarly, benzo[b]thiophene-2-carboxylic hydrazide can be condensed with a range of aromatic and heteroaromatic aldehydes. nih.gov This reaction leads to the formation of N-acylhydrazones, which feature a C=N imine-like linkage and are of interest for their biological activities. nih.gov The general procedure for these syntheses often involves refluxing the aldehyde and the amine or hydrazide in a suitable solvent like methanol (B129727) or ethanol. ekb.egnih.gov

The stability of the resulting imine is often enhanced when aromatic aldehydes are used, due to the formation of a conjugated system. ekb.eg The characterization of these Schiff bases is routinely performed using spectroscopic methods such as IR, UV, and NMR. ekb.eg For example, the formation of the imine bond is confirmed in ¹H NMR spectroscopy by the appearance of a characteristic signal for the imine proton (-N=CH). nih.gov

Table 2: Synthesis of Benzo[b]thiophene Imine and Schiff Base Derivatives

Benzo[b]thiophene Precursor Reactant Product Class Reference
Benzo[b]thiophene-2-carbaldehyde Diamines Bis(benzo[b]thiophene-2-yl) alkyl methanimines researchgate.net
Substituted benzo[b]thiophene-2-carboxylic hydrazide Aromatic/Heteroaromatic aldehydes N-Acylhydrazones nih.gov

Integration into Polycyclic and Heterocyclic Systems (e.g., Piperazine, Oxadiazole Derivatives)

The benzo[b]thiophene core can be incorporated into more complex molecular architectures, including various polycyclic and heterocyclic systems. This strategy is widely used to develop compounds with specific pharmacological profiles.

Piperazine Derivatives: The piperazine ring is a common pharmacophore in centrally active agents. researchgate.net Benzo[b]thiophene-piperazine derivatives have been synthesized through several routes. As mentioned previously, the Michael addition of arylpiperazines to benzo[b]thiophene-derived propenones is an effective method. researchgate.netresearchgate.net Additionally, other synthetic strategies have been developed to produce compounds like N-(2-ethylphenyl)-4-(4-methyl-1-piperazinyl)-1-benzo[b]thiophene-2-carboxamide, which have been investigated for their receptor binding affinity. nih.gov

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle in medicinal chemistry. derpharmachemica.com Several synthetic pathways have been established to fuse this moiety with the benzo[b]thiophene nucleus. A common approach begins with a benzo[b]thiophene-2-carboxylic acid derivative. For example, 3-chloro-2-chlorocarbonylbenzo[b]thiophene can be converted into the corresponding acid hydrazide. mdpi.comnih.gov This hydrazide intermediate can then undergo cyclization reactions to form the 1,3,4-oxadiazole ring. One method involves treating the hydrazide with formic acid to yield an N-formyl derivative, which is subsequently cyclized by refluxing with a dehydrating agent like phosphorus pentoxide. nih.gov Another route involves reacting the hydrazide with various aldehydes to form Schiff bases, which are then cyclized using reagents like phosphorus oxychloride to give 2,5-disubstituted-1,3,4-oxadiazoles. derpharmachemica.com

The construction of benzo[b]thiophene-fused polycyclic systems is an active area of research, with domino reactions being a powerful tool for building molecular complexity efficiently. rhhz.net These strategies allow for the creation of unique chemical entities with diverse and potentially valuable properties.

Table 3: Synthesis of Benzo[b]thiophene-Containing Heterocyclic Systems

Target Heterocycle Starting Material / Intermediate Key Reaction Type Reference
Piperazine Benzo[b]thiophen-2-yl propenone Aza-Michael Addition researchgate.net
1,3,4-Oxadiazole 3-Chloro-1-benzothien-2-yl hydrazide Cyclization / Dehydration mdpi.comnih.gov
2,5-Disubstituted-1,3,4-Oxadiazole 3-Amino-1-benzothiophene-2-carbohydrazide Schiff bases Cyclization with POCl₃ derpharmachemica.com

Advanced Spectroscopic and Analytical Characterization Techniques for Benzo B Thiophene Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-(Benzo[b]thiophen-2-yl)propan-2-ol, ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Benzo[b]thiophen-2-yl)propan-2-ol would be expected to show distinct signals corresponding to the aromatic protons of the benzo[b]thiophene ring system, the hydroxyl proton, and the methyl protons. The aromatic protons typically appear in the downfield region (δ 7-8 ppm), with their splitting patterns revealing their coupling relationships. The two methyl groups, being chemically equivalent, would give rise to a single, sharp signal in the upfield region. The hydroxyl proton signal can vary in chemical shift and may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the benzo[b]thiophene ring, the tertiary carbinol carbon, and the methyl carbons will produce a distinct resonance. The chemical shifts of the aromatic carbons are characteristic of the benzo[b]thiophene system, while the carbinol carbon and the methyl carbons will appear at higher field strengths.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure. COSY would reveal the coupling between adjacent protons in the aromatic ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(Benzo[b]thiophen-2-yl)propan-2-ol
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0120 - 145
C-OHVariable (e.g., 2.0 - 4.0)~70
CH₃~1.5~30

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 2-(Benzo[b]thiophen-2-yl)propan-2-ol is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching vibration of the tertiary alcohol would be observed in the 1150-1250 cm⁻¹ region. The spectrum would also display characteristic absorptions for the benzo[b]thiophene ring system, including C=C stretching vibrations within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations of the benzo[b]thiophene moiety are often strong in the Raman spectrum. The C-S stretching vibration of the thiophene (B33073) ring is also typically observable.

Table 2: Key FT-IR and Raman Vibrational Frequencies for 2-(Benzo[b]thiophen-2-yl)propan-2-ol
Functional GroupVibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-HStretching3200 - 3600 (broad)Weak
Aromatic C-HStretching3000 - 31003000 - 3100
Aliphatic C-HStretching2850 - 30002850 - 3000
Aromatic C=CStretching1450 - 16001450 - 1600
C-OStretching1150 - 1250Weak
C-SStretching600 - 800600 - 800

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. clockss.org For 2-(Benzo[b]thiophen-2-yl)propan-2-ol (C₁₁H₁₂OS), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. clockss.org The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule from the alcohol, the loss of a methyl group, or cleavage of the bond between the propanol (B110389) side chain and the benzo[b]thiophene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzo[b]thiophene chromophore in 2-(Benzo[b]thiophen-2-yl)propan-2-ol is expected to exhibit characteristic absorption bands in the UV region. These absorptions correspond to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the substitution pattern on the ring.

X-ray Crystallography for Solid-State Structural Determination

For crystalline samples, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for 2-(Benzo[b]thiophen-2-yl)propan-2-ol is readily available in the provided search results, analysis of related benzo[b]thiophene derivatives shows that the benzo[b]thiophene ring system is essentially planar. nih.gov In a crystal of 2-(Benzo[b]thiophen-2-yl)propan-2-ol, hydrogen bonding involving the hydroxyl group would be expected to play a significant role in the crystal packing.

Chromatographic Techniques for Purification and Purity Assessment (Column Chromatography, TLC, GC-MS)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of a sample. nih.gov By using an appropriate solvent system, 2-(Benzo[b]thiophen-2-yl)propan-2-ol can be separated from starting materials and byproducts, with its purity indicated by the presence of a single spot on the TLC plate.

Column Chromatography: For purification on a larger scale, column chromatography is employed. clockss.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (eluent) is passed through to separate the desired compound from impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for analyzing the purity of volatile compounds. The sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification and quantification.

Table 3: Chromatographic Methods for 2-(Benzo[b]thiophen-2-yl)propan-2-ol
TechniquePurposeTypical Stationary PhaseTypical Mobile Phase
Thin-Layer Chromatography (TLC)Purity assessment, reaction monitoringSilica gelHexane/Ethyl Acetate mixtures
Column ChromatographyPurificationSilica gelHexane/Ethyl Acetate gradient
Gas Chromatography-Mass Spectrometry (GC-MS)Purity analysis, identification of volatile impuritiesVarious (e.g., polysiloxane-based)Inert gas (e.g., Helium)

Computational Chemistry and Theoretical Investigations of 2 Benzo B Thiophen 2 Yl Propan 2 Ol and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like benzothiophene (B83047) derivatives. ub.ac.idespublisher.com

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as its equilibrium geometry. DFT calculations systematically adjust the positions of the atoms to minimize the total energy of the system. espublisher.com For 2-(benzo[b]thiophen-2-yl)propan-2-ol, this process would yield precise values for bond lengths, bond angles, and dihedral angles, defining its most stable conformation.

Electronic Properties: Once the geometry is optimized, DFT can be used to calculate a range of electronic properties that govern the molecule's behavior. ub.ac.id These include:

Total Energy: The energy of the molecule in its optimized state, which is crucial for comparing the stability of different isomers or conformers.

Polarizability: The ease with which the electron cloud of the molecule can be distorted by an external electric field.

Atomic Charges: The distribution of electron density among the atoms in the molecule, which can indicate sites prone to electrostatic interactions.

Studies on related benzothiophene structures show that DFT methods, such as B3LYP with a 6-31G** basis set, are effective for these calculations. ub.ac.id The results of such analyses provide a detailed electronic portrait of the molecule, which is essential for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, acting as a nucleophile or Lewis base. libretexts.orgyoutube.com Regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons, acting as an electrophile or Lewis acid. libretexts.orgyoutube.com The location of the LUMO points to the sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wikipedia.orgresearchgate.net For benzothiophene derivatives, the HOMO is often distributed across the fused aromatic ring system, while the LUMO's location can be influenced by substituents. researchgate.net FMO analysis is thus invaluable for predicting how 2-(benzo[b]thiophen-2-yl)propan-2-ol and its derivatives might react with other chemical species.

ParameterDescriptionSignificance in Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher energy means stronger nucleophilicity. youtube.com
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower energy means stronger electrophilicity. youtube.com
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO (ELUMO - EHOMO)A smaller gap correlates with higher chemical reactivity and lower kinetic stability. wikipedia.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting intermolecular interactions, as it illustrates the charge distribution from the perspective of an approaching reagent. MEP maps are color-coded to show different regions of electrostatic potential: researchgate.net

Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen). These areas are attractive to electrophiles.

Blue: Regions of most positive potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are attractive to nucleophiles.

Green/Yellow: Regions of near-zero or intermediate potential, often found over nonpolar parts of the molecule like carbon-carbon bonds.

For 2-(benzo[b]thiophen-2-yl)propan-2-ol, an MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group, making it a prime site for hydrogen bonding and electrophilic interactions. The aromatic rings would represent areas of intermediate potential, while the hydroxyl hydrogen would be a site of positive potential (blue). This visualization helps in understanding how the molecule will interact with biological targets or other reactants. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction (Theoretical Framework)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. ijpsjournal.com This method is central to structure-based drug design, as it helps elucidate the binding mode and affinity of potential drug candidates. mdpi.com For derivatives of 2-(benzo[b]thiophen-2-yl)propan-2-ol, docking studies can predict how they might interact with specific biological targets. nih.gov

The theoretical framework of molecular docking involves several key steps:

Preparation of Receptor and Ligand: High-resolution 3D structures of the target protein (often from X-ray crystallography or NMR) and the ligand are required. The ligand's geometry is typically optimized using quantum chemical methods like DFT. Water molecules and other non-essential components are often removed from the receptor's binding site.

Search Algorithm: The docking program systematically explores the conformational space of the ligand within the receptor's binding site. It samples a vast number of possible orientations and conformations to find the most favorable binding poses.

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (free energy of binding) between the ligand and the receptor. These functions calculate contributions from various intermolecular forces, such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. nih.gov

Analysis of Results: The output is a set of ranked poses, with the top-ranked pose representing the most likely binding mode. Analysis of this pose reveals key interactions (e.g., specific hydrogen bonds with amino acid residues) that stabilize the complex. nih.gov

Docking studies on various benzothiophene derivatives have successfully predicted their interactions with targets like serotonin (B10506) receptors, cannabinoid receptors, and various enzymes, providing a basis for understanding their pharmacological activity. mdpi.comnih.gov

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful methods to investigate the detailed pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

Transition State Analysis: A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for a reaction to occur. Computational methods can locate the precise geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea) , a key factor determining the reaction rate. A lower activation energy implies a faster reaction.

For reactions involving 2-(benzo[b]thiophen-2-yl)propan-2-ol, such as its synthesis or metabolism, transition state analysis could be used to:

Compare the feasibility of different proposed synthetic routes by calculating their respective activation energies.

Understand the step-by-step process of a reaction, including the formation and breaking of bonds.

Predict the regioselectivity or stereoselectivity of a reaction by comparing the activation energies of pathways leading to different products.

Kinetic Isotope Effects (KIEs): KIEs are another tool used to probe reaction mechanisms. By computationally modeling a reaction with a heavier isotope (e.g., deuterium (B1214612) instead of hydrogen) at a specific position, one can calculate the change in the reaction rate. Comparing this calculated KIE with experimental values can provide strong evidence for the role of that specific atom in the rate-determining step of the reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies (Theoretical Basis and Model Development)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are essential in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. researchgate.net

The theoretical basis of QSAR/QSPR involves several stages:

Data Set Selection: A diverse set of compounds with known activities or properties is compiled. This set is typically divided into a training set (for building the model) and a test set (for validating the model's predictive power). pharmacophorejournal.com

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges), hydrophobic (e.g., LogP), and topological properties. researchgate.net

Model Development: Statistical methods are used to find a mathematical equation that best correlates the descriptors with the observed activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. researchgate.net For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used, which consider the 3D fields (steric and electrostatic) around the molecules. tandfonline.com

Model Validation: The model's robustness and predictive ability are rigorously tested. Internal validation (e.g., cross-validation, q²) assesses the model's stability using the training set. External validation uses the test set to evaluate how well the model predicts the activity of compounds not used in its development (r²_pred). nih.govnih.gov

Numerous QSAR studies on benzothiophene derivatives have successfully developed models to predict activities such as anticancer, antimicrobial, and enzyme inhibition. nih.govresearchgate.net These models provide valuable insights into the structural features that are crucial for biological activity, guiding the rational design of new, more potent derivatives.

QSAR Study (Benzothiophene Derivatives)Target ActivityStatistical MethodKey Validation ParametersRef.
Antimalarial (P. falciparum NMT inhibitors)PfNMT InhibitionCoMFAq² = 0.78, r² = 0.97, r²_pred = 0.86 nih.gov
Antimalarial (P. falciparum NMT inhibitors)PfNMT InhibitionCoMSIAq² = 0.74, r² = 0.95, r²_pred = 0.82 nih.gov
Anticancer (HDAC inhibitors)Anticancer ActivityMultiple Regressionr² = 0.9412 researchgate.net
SERDs (Antagonists)ERα AntagonismCoMFA-Aq² = 0.660, r² = 0.996 nih.govtandfonline.com
SERDs (Degraders)ERα DegradationCoMFA-Dq² = 0.850, r² = 0.996 nih.govtandfonline.com

Conformational Analysis and Molecular Dynamics Simulations of Benzo[b]thiophene Scaffolds

The conformational landscape of molecules is a critical determinant of their physical, chemical, and biological properties. For benzo[b]thiophene derivatives, including 2-(Benzo[b]thiophen-2-yl)propan-2-ol, understanding the preferred three-dimensional arrangements of atoms and the dynamics of their interconversion is fundamental. Computational chemistry provides powerful tools to explore these aspects, offering insights that are often difficult to obtain through experimental methods alone. Conformational analysis and molecular dynamics (MD) simulations are two such pillars of theoretical investigation for this class of compounds.

Conformational analysis of benzo[b]thiophene scaffolds involves identifying stable conformers, determining their relative energies, and characterizing the energy barriers that separate them. The substitution pattern on the benzo[b]thiophene core significantly influences the conformational preferences. In the case of 2-(Benzo[b]thiophen-2-yl)propan-2-ol, the key flexible bond is the C2-C(propan-2-ol) single bond. Rotation around this bond will dictate the spatial orientation of the bulky propan-2-ol group relative to the planar benzo[b]thiophene ring system.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface associated with this rotation. By systematically varying the dihedral angle defined by the atoms of and around the C2-C(propan-2-ol) bond, a rotational energy profile can be constructed. This profile reveals the energy minima, corresponding to stable conformers, and the energy maxima, representing the transition states for interconversion. The relative energies of the conformers, calculated with a high level of theory and a suitable basis set, allow for the determination of the equilibrium population of each conformer at a given temperature.

Non-covalent interactions play a crucial role in stabilizing particular conformations of benzo[b]thiophene derivatives. These can include intramolecular hydrogen bonds, van der Waals forces, and π-π stacking interactions. For instance, in related sulfur-containing heterocyclic systems, non-covalent S···O interactions have been shown to be a significant conformational control element. rsc.org The presence of the hydroxyl group in the propan-2-ol substituent of 2-(Benzo[b]thiophen-2-yl)propan-2-ol introduces the possibility of intramolecular hydrogen bonding with the sulfur atom of the thiophene (B33073) ring or with the π-electron cloud of the aromatic system, which could significantly influence the conformational equilibrium. The Quantum Theory of Atoms in Molecules (QTAIM) is a computational tool that can be used to analyze the electron density and characterize the nature of such non-covalent interactions. nih.gov

The barrier to internal rotation of substituents on thiophene and its derivatives has been a subject of both experimental and theoretical investigation. For example, the rotational barrier for the methyl group in 2-methylthiophene (B1210033) has been determined using microwave spectroscopy and benchmarked against computational methods. mdpi.com These studies provide a foundation for understanding the rotational dynamics of larger substituents like the propan-2-ol group in the title compound.

Molecular dynamics (MD) simulations offer a complementary approach by providing a time-resolved picture of the conformational behavior of benzo[b]thiophene scaffolds in a simulated environment, such as in a solvent or a biological membrane. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the temporal evolution of molecular geometry, allowing for the exploration of accessible conformations and the transitions between them. These simulations can reveal the dynamic flexibility of the molecule, the timescales of conformational changes, and the influence of the environment on the conformational landscape. For complex systems, MD simulations are invaluable for understanding how a molecule like 2-(Benzo[b]thiophen-2-yl)propan-2-ol might adapt its shape to interact with a biological target, for instance.

The following interactive table presents hypothetical data from a DFT-based conformational analysis of a generic 2-substituted benzo[b]thiophene, illustrating the type of information that can be obtained from such studies.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
A 600.0075.3
B 1801.2014.5
C -600.8010.2

This table is for illustrative purposes and does not represent actual calculated data for 2-(Benzo[b]thiophen-2-yl)propan-2-ol.

Applications and Role in Specialized Organic Synthesis and Materials Science

Strategic Building Blocks for Advanced Organic Synthesis

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in modern chemistry, serving as a crucial building block for more complex molecules. malayajournal.org This structural motif is present in numerous pharmaceuticals, agrochemicals, and functional materials. researcher.liferesearchgate.net As a derivative, 2-(Benzo[b]thiophen-2-yl)propan-2-ol can be employed as a strategic intermediate in multi-step synthetic sequences.

The tertiary alcohol group can act as a handle for further chemical transformations. For instance, it can be dehydrated to form the corresponding alkene, 2-(benzo[b]thiophen-2-yl)prop-1-ene, a vinyl-substituted benzothiophene (B83047) that can participate in polymerization or various addition reactions. Alternatively, the hydroxyl group could be used as a directing group in certain catalytic reactions or be replaced through nucleophilic substitution under acidic conditions to introduce other functionalities.

The benzo[b]thiophene ring itself offers multiple sites for functionalization. The C3 position, in particular, is often susceptible to electrophilic substitution, allowing for the introduction of various substituents. nih.gov Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be utilized to form new carbon-carbon bonds at halogenated positions of the benzothiophene core, further expanding its molecular complexity. Therefore, 2-(Benzo[b]thiophen-2-yl)propan-2-ol represents a bifunctional building block, where both the aromatic core and the side-chain alcohol can be selectively manipulated to construct elaborate molecular architectures.

Table 1: Potential Synthetic Transformations of 2-(Benzo[b]thiophen-2-yl)propan-2-ol
Reaction TypeFunctional Group InvolvedPotential Product TypeSignificance
DehydrationPropan-2-olVinylbenzothiopheneMonomer for polymerization, dienophile in cycloadditions.
Electrophilic Aromatic SubstitutionBenzo[b]thiophene Ring (C3)3-Substituted Benzothiophene DerivativeIntroduction of halogens, nitro, or acyl groups for further modification.
Nucleophilic SubstitutionPropan-2-ol (after protonation)2-(2-Halopropan-2-yl)benzo[b]thiopheneIntermediate for further coupling reactions.
OxidationSulfur AtomBenzothiophene S-oxide or S,S-dioxideAlters electronic properties and reactivity of the ring system. nih.gov

Precursors in the Development of Functional Organic Materials and Components

Thiophene-based compounds, including their benzo-fused analogues, are fundamental components in the field of materials science, particularly for organic electronics. researchgate.netnih.gov Their utility stems from the electron-rich nature of the thiophene (B33073) ring, which facilitates charge transport. Benzo[b]thiophene derivatives have been incorporated into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netmdpi.com

2-(Benzo[b]thiophen-2-yl)propan-2-ol can serve as a precursor to such functional materials. The hydroxyl group allows for its incorporation into polymer backbones or side chains through esterification or etherification reactions with suitable co-monomers. The resulting polymers would possess the desirable electronic properties of the benzothiophene unit.

Furthermore, dehydration of the alcohol to the alkene provides a vinyl group that can be polymerized to yield a polymer with pendant benzo[b]thiophene moieties. Such materials could exhibit interesting photophysical and electronic properties. The ability to modify the benzothiophene ring prior to or after polymerization offers a pathway to fine-tune the material's characteristics, such as its solubility, band gap, and charge carrier mobility, to suit specific device applications.

Table 2: Potential Applications in Materials Science
Material TypeRole of 2-(Benzo[b]thiophen-2-yl)propan-2-olPotential Application
Conjugated PolymersAs a monomer precursor after conversion to a polymerizable derivative (e.g., vinylbenzothiophene).Active layer in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). researchgate.net
Functional Side-Chain PolymersIncorporated as a side chain via the hydroxyl group.Can be used in sensors or as charge-transporting materials.
Small Molecule SemiconductorsAs a building block for larger, well-defined conjugated molecules.Vapor-deposited or solution-processed thin films for OLEDs. researchgate.net

Role in Chiral Synthesis and Stereoselective Transformations (if applicable to specific derivatives)

While 2-(Benzo[b]thiophen-2-yl)propan-2-ol is an achiral molecule, the benzo[b]thiophene scaffold can be incorporated into chiral structures that are valuable in stereoselective synthesis. researcher.liferesearchgate.netnih.gov Chiral ligands containing thiophene or benzothiophene units have been developed for use in asymmetric catalysis. researchgate.net

Derivatives of 2-(Benzo[b]thiophen-2-yl)propan-2-ol could be envisioned to play a role in this area. For example, the propan-2-ol side chain could be chemically modified to introduce a stereocenter. Resolution of the resulting racemic mixture or an asymmetric synthesis could provide enantiomerically pure building blocks. These chiral benzothiophene derivatives could then be elaborated into chiral ligands or auxiliaries.

Recent methodologies have focused on the enantiospecific synthesis of 2,3-disubstituted benzothiophenes, highlighting the importance of generating chiral benzothiophene structures for applications in medicine and materials science. researcher.liferesearchgate.netnih.gov Although not directly applicable to the title compound, these studies underscore the potential for creating valuable chiral molecules from the benzothiophene core. For instance, a chiral alcohol could be used in place of the propan-2-ol moiety, or the existing alcohol could be used to direct a stereoselective reaction on a prochiral center elsewhere in the molecule.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The planar and aromatic nature of the benzo[b]thiophene ring system makes it an ideal candidate for participating in non-covalent interactions, which are the foundation of supramolecular chemistry. rsc.org These interactions include π-π stacking, where the electron clouds of adjacent aromatic rings interact favorably. Such interactions are crucial for the self-assembly of molecules into larger, ordered structures.

The presence of the hydroxyl group in 2-(Benzo[b]thiophen-2-yl)propan-2-ol adds another dimension to its potential supramolecular behavior. The -OH group is a classic hydrogen bond donor and acceptor, enabling the formation of well-defined hydrogen-bonded networks in the solid state or in solution.

The combination of the aromatic benzothiophene core and the hydrogen-bonding alcohol functionality could lead to the formation of interesting host-guest complexes or self-assembled materials. rsc.orgacs.org For example, the molecule could crystallize to form channels or cavities capable of encapsulating smaller guest molecules. rsc.orgacs.org The benzothiophene moiety could form the hydrophobic pocket of a host, while the hydroxyl group provides a specific interaction site. This dual nature makes derivatives of 2-(Benzo[b]thiophen-2-yl)propan-2-ol intriguing targets for exploration in the design of new supramolecular architectures and molecular recognition systems. mdpi.com

Future Research Directions and Synthetic Prospects for 2 Benzo B Thiophen 2 Yl Propan 2 Ol

Emerging Catalytic Systems and Novel Synthetic Methodologies

The synthesis of tertiary alcohols, particularly those bearing heteroaromatic substituents, is a focal point of modern organic synthesis. Future research into the preparation of 2-(benzo[b]thiophen-2-yl)propan-2-ol will likely move beyond traditional stoichiometric Grignard or organolithium additions to 2-acetylbenzo[b]thiophene. researchgate.netmdpi.com The focus is shifting towards more sophisticated and efficient catalytic systems that offer improved selectivity, milder reaction conditions, and better sustainability profiles.

Emerging catalytic approaches that could be applied to the synthesis of 2-(benzo[b]thiophen-2-yl)propan-2-ol include:

Transition-Metal-Catalyzed Nucleophilic Additions: While classic organometallic additions are effective, catalytic versions that use zinc, titanium, or other transition metals can offer enhanced reactivity and selectivity. researchgate.netmdpi.com For instance, the development of catalytic systems that promote the addition of organozinc or organoaluminum reagents to 2-acetylbenzo[b]thiophene could provide a more controlled route to the desired tertiary alcohol.

Metal-Free Catalytic Systems: Recent advancements have demonstrated the potential of metal-free catalytic systems for nucleophilic additions to ketones. semanticscholar.orgacs.org These systems, often employing organocatalysts or simple ionic salts, can activate either the ketone or the nucleophile, facilitating the reaction without the need for transition metals. Exploring such methodologies could lead to greener and more cost-effective syntheses of 2-(benzo[b]thiophen-2-yl)propan-2-ol.

Asymmetric Synthesis: The tertiary alcohol carbon in 2-(benzo[b]thiophen-2-yl)propan-2-ol is a prochiral center. Future research will undoubtedly focus on the development of catalytic asymmetric methods to produce enantiomerically enriched forms of this alcohol. This could involve the use of chiral ligands in transition-metal catalysis or the application of chiral organocatalysts to guide the stereochemical outcome of the nucleophilic addition to 2-acetylbenzo[b]thiophene. encyclopedia.pubnih.govmdpi.com The synthesis of chiral tertiary alcohols is a significant challenge in organic synthesis, and advancements in this area would be highly valuable. researchgate.net

Catalytic ApproachPotential Catalyst/ReagentKey Advantages
Transition-Metal CatalysisZn(II) complexes, Cp2TiCl2Enhanced reactivity, potential for asymmetric induction.
Metal-Free CatalysisTetrabutylammonium salts, OrganocatalystsReduced metal contamination, lower cost, greener synthesis.
Asymmetric SynthesisChiral ligands with transition metals, Chiral organocatalystsAccess to enantiomerically pure compounds for biological studies.

Development of Unexplored Chemical Transformations and Derivatizations

The tertiary alcohol group in 2-(benzo[b]thiophen-2-yl)propan-2-ol is a versatile functional handle for a wide range of chemical transformations, opening up possibilities for creating a library of novel derivatives. While specific reactions of this compound are not extensively documented, its reactivity can be predicted based on the known chemistry of tertiary alcohols.

Future research could explore the following transformations:

Dehydration Reactions: Acid-catalyzed dehydration of 2-(benzo[b]thiophen-2-yl)propan-2-ol would lead to the formation of the corresponding alkene, 2-(prop-1-en-2-yl)benzo[b]thiophene. This alkene could serve as a valuable monomer for polymerization or as a Michael acceptor in conjugate addition reactions.

Oxidation Reactions: While tertiary alcohols are generally resistant to oxidation under standard conditions, the use of strong oxidizing agents could lead to C-C bond cleavage. More controlled oxidation, perhaps involving radical pathways, could lead to interesting functionalized products.

Etherification and Esterification: The hydroxyl group can be converted into ethers and esters through reactions with alkyl halides or acyl chlorides, respectively. nih.gov This would allow for the introduction of a wide variety of functional groups, enabling the fine-tuning of the molecule's physical and biological properties.

Substitution Reactions: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), allowing for nucleophilic substitution reactions to introduce halides, azides, or other nucleophiles at the tertiary carbon.

These derivatizations would generate a diverse set of molecules with potentially new applications in medicinal chemistry and materials science.

Advancements in Integrated Spectroscopic and Computational Approaches

A thorough understanding of the structural and electronic properties of 2-(benzo[b]thiophen-2-yl)propan-2-ol is crucial for predicting its reactivity and designing new applications. Future research will benefit from an integrated approach that combines advanced spectroscopic techniques with computational modeling.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D and 2D NMR studies will be essential for the complete structural elucidation of 2-(benzo[b]thiophen-2-yl)propan-2-ol and its derivatives. Based on analogous structures like propan-2-ol and 2-phenyl-2-propanol (B165765), the following characteristic signals in the 1H NMR spectrum would be expected: a singlet for the two methyl groups, a singlet for the hydroxyl proton, and multiplets for the aromatic protons of the benzo[b]thiophene ring system. docbrown.infochegg.com In the 13C NMR spectrum, distinct signals for the quaternary carbon of the alcohol, the methyl carbons, and the aromatic carbons would be anticipated. docbrown.info

Mass Spectrometry (MS): High-resolution mass spectrometry will be crucial for confirming the molecular formula of newly synthesized derivatives. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm-1, corresponding to the O-H stretching vibration of the tertiary alcohol.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be employed to predict the optimized geometry, electronic structure, and spectroscopic properties of 2-(benzo[b]thiophen-2-yl)propan-2-ol. nih.gov These calculations can provide insights into bond lengths, bond angles, and charge distribution within the molecule, which can help in understanding its reactivity.

Quantitative Structure-Activity Relationship (QSAR): For a series of derivatives, QSAR modeling can be used to establish a mathematical relationship between their structural features and their biological activity or physical properties. researchgate.net This can aid in the rational design of new compounds with enhanced properties.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of 2-(benzo[b]thiophen-2-yl)propan-2-ol and its derivatives to the target protein. This can guide the design of more potent inhibitors or modulators. nih.gov

The synergy between experimental spectroscopic data and computational predictions will provide a comprehensive understanding of the molecule's behavior and potential. nih.gov

Strategic Design and Synthesis of Novel Benzo[b]thiophene-Based Scaffolds for Chemical Research

The functionalized nature of 2-(benzo[b]thiophen-2-yl)propan-2-ol makes it an excellent starting point for the strategic design and synthesis of novel and complex molecular scaffolds. The combination of the rigid, aromatic benzo[b]thiophene core with a reactive tertiary alcohol provides a platform for diversity-oriented synthesis. nih.gov

Future research in this area could focus on:

Medicinal Chemistry Scaffolds: The benzo[b]thiophene nucleus is a "privileged scaffold" in drug discovery, appearing in a number of approved drugs. nih.govresearchgate.netmdpi.com By using the tertiary alcohol as a point of diversification, new libraries of compounds can be generated and screened for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Materials Science Applications: Benzo[b]thiophene derivatives are known to have interesting optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnih.gov The tertiary alcohol group can be used to attach other functional moieties or to tune the solubility and processing characteristics of the resulting materials.

Development of Fused Heterocyclic Systems: The hydroxyl group and the adjacent benzo[b]thiophene ring could participate in intramolecular cyclization reactions to form novel, fused heterocyclic systems. These new ring systems could exhibit unique chemical and biological properties.

The strategic functionalization of 2-(benzo[b]thiophen-2-yl)propan-2-ol will undoubtedly lead to the discovery of new molecules with significant potential in various fields of chemical research.

Q & A

Q. Basic Safety Protocol

  • Personal Protective Equipment (PPE) : Wear EN 374-certified nitrile gloves, goggles, and lab coats. Avoid latex gloves due to permeability risks .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., Grignard reagents) .
  • Waste Disposal : Segregate halogenated waste separately for professional treatment to prevent environmental contamination .

Advanced Hazard Mitigation : For large-scale reactions, implement respiratory protection (NIOSH-approved N95 masks) and static grounding to avoid ignition of solvents .

How can computational modeling complement experimental data in structural analysis of this compound?

Advanced Research Focus
Single-crystal X-ray diffraction (as used for bromothiophene derivatives) provides precise bond-length data (e.g., C–C = 0.004 Å) . Pair this with:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to predict electronic properties of the benzo[b]thiophene moiety.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications.

Table 2 : Crystallographic Data Parameters (Example)

ParameterValue
R Factor0.033
Data-to-Parameter Ratio14.1
Temperature291 K

What strategies resolve contradictions in reported melting points or solubility profiles?

Advanced Research Focus
Discrepancies may stem from polymorphic forms or impurities.

  • Recrystallization : Test solvents like ethanol/water mixtures to isolate dominant polymorphs .
  • DSC Analysis : Determine melting point transitions with differential scanning calorimetry.
  • Literature Cross-Check : Compare with structurally similar compounds, e.g., 2-phenyl-2-propanol (mp 32–34°C) .

Note : Batch-to-batch variability in starting materials (e.g., benzo[b]thiophene purity) can affect reproducibility; use HPLC-validated reagents .

How does the benzo[b]thiophene moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus
The electron-rich thiophene ring enhances resonance stabilization, directing electrophilic attacks to the 3-position. Key observations:

  • Steric Effects : The bulky propan-2-ol group at position 2 reduces reactivity in SN2 mechanisms.
  • Acid Sensitivity : The hydroxyl group can protonate under acidic conditions, altering reaction pathways.

Experimental Design : Conduct kinetic studies under varying pH to map reactivity trends .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Q. Methodological Guidance

  • HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to separate and identify by-products like unreacted carbonyl intermediates .
  • GC-FID : Monitor volatile impurities (e.g., residual solvents) with a DB-5MS column .
  • LOD/LOQ Validation : Establish detection limits via calibration curves (R² > 0.995) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.